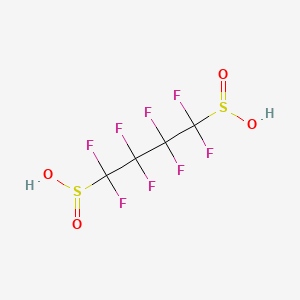

Octafluorobutane-1,4-disulfinic acid

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This exceptional bond strength imparts properties such as thermal stability, chemical inertness, and the ability to repel both water and oil. PFAS are broadly categorized into various classes based on their functional groups, with perfluoroalkyl acids (PFAAs) being a significant subclass. PFAAs are further divided into perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.govtandfonline.com

Historical Development of Perfluorinated Organosulfur Chemistry

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The field saw significant expansion during and after World War II, driven by the need for new materials with exceptional properties. researchgate.net The development of electrochemical fluorination (ECF) in the mid-20th century was a pivotal moment, enabling the large-scale production of perfluorinated compounds, including those containing sulfur. researchgate.net

Initially, research and industrial applications focused heavily on perfluoroalkanesulfonyl fluorides, which are key precursors to perfluoroalkane sulfonic acids and their derivatives. wikipedia.org These sulfonic acids and their salts found widespread use as surfactants, surface protectors, and in the production of fluoropolymers. wikipedia.org The chemistry of other sulfur oxidation states, such as sulfinic acids, has been explored more recently. The synthesis of perfluoroalkane sulfinates and sulfinic acids has been achieved through methods like the reduction of perfluoroalkanesulfonyl halides. researchgate.net This historical progression highlights a trend of building upon the foundational chemistry of the most stable and accessible compounds (sulfonic acids) to explore the properties and potential applications of related functional groups with different oxidation states, such as sulfinic acids.

Significance of Disulfinic Acid Motifs in Fluorinated Compounds

The sulfinic acid functional group is a versatile intermediate in organic synthesis. In the context of fluorinated compounds, the presence of a perfluoroalkyl chain is known to significantly impact the properties of the attached functional group due to its strong electron-withdrawing nature. nih.gov This effect is expected to increase the acidity of a perfluoroalkyl sulfinic acid compared to its non-fluorinated counterpart.

While specific applications for Octafluorobutane-1,4-disulfinic acid are not documented, the general reactivity of sulfinic acids suggests several potential areas of significance. Sulfinic acids and their salts can serve as precursors for the synthesis of a variety of other sulfur-containing compounds, including sulfones, sulfonamides, and sulfonyl halides. The reduction of perfluorovinylether sulfonyl halides to their corresponding sulfinates has been shown to be a valuable route to these compounds, which can then be used as initiators in polymerization reactions. researchgate.net

Furthermore, the presence of two functional groups in this compound opens up possibilities for its use as a cross-linking agent or a monomer in the synthesis of specialized fluorinated polymers. The properties of such polymers would be influenced by the unique characteristics of the perfluorinated backbone and the sulfinic acid-derived linkages.

Interactive Data Tables

Table 1: Comparison of Related Sulfonic and Sulfinic Acids

| Compound Name | Chemical Formula | Functional Group | Key Properties |

| Octafluorobutane-1,4-disulfonic acid | C₄H₂F₈O₆S₂ | Sulfonic Acid (-SO₃H) | High thermal stability, strong acidity. nih.gov |

| This compound | C₄H₂F₈O₄S₂ | Sulfinic Acid (-SO₂H) | Expected to be a strong acid, potentially less stable than the disulfonic acid. |

| Butane-1,4-disulfonic acid | C₄H₁₀O₆S₂ | Sulfonic Acid (-SO₃H) | Water-soluble, strong acid. |

Table 2: Potential Synthetic Pathways to Perfluorinated Disulfinic Acids

| Starting Material | Reagent(s) | Product | Description |

| Perfluoroalkanesulfonyl halide | Reducing agent (e.g., sodium dithionite) | Perfluoroalkane sulfinate salt | A common method for reducing the sulfur center. researchgate.net |

| Perfluoroalkane sulfinate salt | Acid | Perfluoroalkane sulfinic acid | Protonation of the sulfinate salt to yield the free acid. researchgate.net |

Detailed Research Findings

As previously noted, direct research findings on this compound are scarce in publicly available literature. However, we can infer its likely chemical nature based on established principles of organofluorine and organosulfur chemistry.

The synthesis of perfluorinated sulfinic acids is often achieved through the reduction of the corresponding sulfonyl fluorides or chlorides. For instance, a patented process describes the reduction of perfluorovinylether sulfonyl halides using a reducing agent in an organic protic solvent to produce perfluorovinylether sulfinates. researchgate.net A similar approach could hypothetically be applied to a precursor like octafluorobutane-1,4-disulfonyl difluoride to yield the disodium (B8443419) salt of this compound, which could then be acidified.

The reactivity of the C-F bond in perfluorinated compounds is very low, meaning that the chemistry of this compound would be dominated by the sulfinic acid functional groups. The strong electron-withdrawing effect of the octafluorobutane chain would make the sulfinic acid protons highly acidic. nih.gov Sulfinic acids are known to be unstable and can disproportionate to sulfonic acids and other sulfur species. The stability of perfluorinated sulfinic acids is enhanced by the electron-withdrawing perfluoroalkyl group, but their thermal stability is still a consideration. For example, it is advised to keep perfluorovinylether sulfinic acid at temperatures below 120°C to prevent decomposition of the sulfinic group. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

115416-68-7 |

|---|---|

Molecular Formula |

C4H2F8O4S2 |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfinic acid |

InChI |

InChI=1S/C4H2F8O4S2/c5-1(6,3(9,10)17(13)14)2(7,8)4(11,12)18(15)16/h(H,13,14)(H,15,16) |

InChI Key |

PDIMWFVJSCRWOS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)S(=O)O)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Octafluorobutane 1,4 Disulfinic Acid

Electron Transfer Mechanisms in Perfluorinated Sulfinic Chemistry

Electron transfer processes are fundamental to the reactivity of perfluorinated sulfinic acids and their derivatives. These mechanisms often dictate the course of reactions such as sulfinatodehalogenation and those involving radical intermediates.

Sulfinatodehalogenation is a key reaction for the formation of carbon-fluorine bonds and often proceeds through a single electron transfer (SET) mechanism. In the context of perfluoroalkyl halides, the sulfinate ion acts as an electron donor. The process is initiated by the transfer of a single electron from the sulfinate to the perfluoroalkyl halide. This transfer results in the formation of a perfluoroalkyl radical and a halide ion.

The SET pathway can be summarized as follows:

Initiation: A sulfinate species donates an electron to a perfluoroalkyl halide (RF-X).

Radical Formation: This electron transfer leads to the homolytic cleavage of the carbon-halogen bond, generating a perfluoroalkyl radical (RF•) and a halide anion (X⁻).

Propagation/Termination: The newly formed perfluoroalkyl radical can then participate in various propagation steps, such as addition to an alkene, or terminate through dimerization or reaction with other radical species.

The efficiency of this process is influenced by the redox potentials of the involved species and the stability of the resulting radical intermediates.

The generation of radical intermediates is a common feature in the chemistry of fluorinated organosulfur compounds. Perfluoroalkanesulfinyl radicals (RFSO•) can be generated from sulfinic acid precursors through various methods, including photoredox catalysis. These radicals are key intermediates in a range of synthetic transformations.

Once formed, these sulfinyl radicals can undergo further reactions, such as the extrusion of sulfur dioxide (SO₂) to generate a perfluoroalkyl radical. This subsequent radical can then be trapped by various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The stability of these radical intermediates is a crucial factor in determining the reaction outcome, with more substituted radical centers generally exhibiting greater stability.

| Radical Type | Relative Stability | Common Reaction Pathways |

| Primary (RH₂C•) | Least Stable | Abstraction, Dimerization |

| Secondary (R₂HC•) | Moderately Stable | Abstraction, β-cleavage, Dimerization |

| Tertiary (R₃C•) | Most Stable | Abstraction, Disproportionation, Dimerization |

This table provides a general overview of the stability and reactivity of alkyl radical intermediates.

Nucleophilic and Electrophilic Activation of Sulfur and Fluorine Centers

The sulfur and fluorine atoms in octafluorobutane-1,4-disulfinic acid can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting species. This dual reactivity is central to its role in various chemical transformations.

Sulfur-based reagents play a significant role in fluorination reactions. Reagents like sulfur tetrafluoride (SF₄) are known to convert carboxylic acids and their derivatives into trifluoromethyl compounds. The mechanism often involves the activation of SF₄ by a Lewis acid or hydrogen fluoride (B91410), followed by nucleophilic attack of the oxygen-containing substrate on the sulfur center.

While this compound itself is not a direct fluorinating agent in the same vein as SF₄, its derivatives can participate in reactions where the sulfinate group acts as a leaving group, facilitating the introduction of fluorine. The high electronegativity of the perfluoroalkyl chain enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

Fluorinated organosulfur compounds exhibit distinct reactivity patterns governed by the strong electron-withdrawing nature of the perfluoroalkyl groups. This electronic effect significantly influences the acidity of the parent compounds and the nucleophilicity/electrophilicity of the sulfur center.

Nucleophilicity: The deprotonated form of a sulfinic acid, the sulfenate anion, can act as a nucleophile, reacting with strong electrophiles. However, the presence of the octafluorobutyl chain reduces the electron density on the sulfur, diminishing its nucleophilic character compared to non-fluorinated analogues.

Electrophilicity: Conversely, the sulfur atom in perfluorinated sulfinic acids and their derivatives is highly electrophilic. This makes it a target for nucleophilic attack, a key step in many of its transformation reactions. The electrophilic nature of the sulfur atom is a critical aspect of its chemical behavior.

| Property | Influence of Perfluoroalkyl Group | Mechanistic Implication |

| Acidity of S-OH | Increased | Facilitates deprotonation to form the sulfinate anion. |

| Nucleophilicity of Sulfur | Decreased | Reactions with electrophiles are less favorable. |

| Electrophilicity of Sulfur | Increased | Susceptible to attack by a wide range of nucleophiles. |

This interactive table summarizes the electronic effects of the perfluoroalkyl group on the reactivity of the sulfinic acid moiety.

Hydrolysis and Transformation Mechanisms of Perfluorinated Sulfonic and Sulfinic Acid Derivatives

The stability and degradation pathways of perfluorinated acids are of significant environmental and chemical interest. The hydrolysis of their derivatives is a key transformation process.

The hydrolysis of perfluorinated sulfinic acid derivatives can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the reaction is typically initiated by the protonation of an oxygen atom of the sulfinic acid group. This is followed by the nucleophilic attack of a water molecule on the electrophilic sulfur center. The strong electron-withdrawing effect of the octafluorobutane chain makes the sulfur atom highly susceptible to such an attack.

Furthermore, perfluorinated sulfinic acids can undergo disproportionation reactions, especially under certain oxidative or reductive conditions. These transformations can lead to the formation of the corresponding sulfonic acid and other reduced sulfur species. The specific products and the underlying mechanisms are highly dependent on the reaction conditions employed.

Acid-Catalyzed and Base-Catalyzed Processes in Sulfinic Acid Chemistry

The chemistry of sulfinic acids, including this compound, is significantly influenced by the pH of the reaction medium. Both acid- and base-catalyzed pathways can lead to a variety of transformations, with disproportionation being a key reaction, particularly under acidic conditions.

Under acidic conditions, the disproportionation of sulfinic acids is generally accelerated. scispace.com This process typically yields a sulfonic acid and a thiosulfonate. wikipedia.org The mechanism is thought to proceed through the formation of a key intermediate, a sulfinyl sulfone, which is the formal anhydride (B1165640) of the sulfinic acid. wikipedia.orglookchem.com

The initial step in the acid-catalyzed disproportionation involves the protonation of one sulfinic acid molecule, which then reacts with a second molecule to form the sulfinyl sulfone intermediate. This intermediate is unstable and undergoes further reaction with another sulfinic acid molecule to produce the final products. lookchem.comacs.org

A general scheme for the acid-catalyzed disproportionation of a generic sulfinic acid (RSO₂H) is as follows:

Formation of the Sulfinyl Sulfone Intermediate: 2 RSO₂H ⇌ RSO₂SOR + H₂O

Reaction of the Intermediate: RSO₂SOR + RSO₂H → RSO₃H + RSO₂SR

3 RSO₂H → RSO₃H + RSO₂SR + H₂O

For this compound, this would imply the formation of the corresponding sulfonic acid and thiosulfonate derivatives. The presence of the electron-withdrawing octafluorobutane backbone would likely enhance the acidity of the sulfinic acid groups, potentially influencing the rate of these reactions.

In contrast to the well-documented acid-catalyzed disproportionation, base-catalyzed processes in sulfinic acid chemistry are less commonly focused on disproportionation. Instead, bases are typically used to deprotonate the sulfinic acid to form the more stable sulfinate salt. wikipedia.org These sulfinate anions are important nucleophiles in various organic reactions.

However, related sulfur-containing compounds can undergo elimination reactions in the presence of a base. wikipedia.org For instance, sulfones with appropriate leaving groups can eliminate to form sulfinates. While not a direct catalysis of the sulfinic acid itself, this highlights a common transformation in related organosulfur chemistry under basic conditions.

The primary role of bases in the context of sulfinic acids is the formation of sulfinate salts, which are often the isolated and utilized form of these compounds due to the inherent instability of the free acids. wikipedia.org

Table 1: Comparison of Acid- and Base-Catalyzed Processes for Sulfinic Acids

| Condition | Primary Process | Key Intermediates/Species | Typical Products |

| Acidic | Disproportionation scispace.com | Sulfinyl sulfone wikipedia.orglookchem.com | Sulfonic acid, Thiosulfonate wikipedia.org |

| Basic | Deprotonation | Sulfinate anion wikipedia.org | Sulfinate salt wikipedia.org |

Detailed Research Findings on Sulfinic Acid Disproportionation

The table below summarizes hypothetical relative disproportionation rates for different sulfinic acids based on general chemical principles. Electron-withdrawing groups, such as the perfluorinated backbone in this compound, are expected to increase the acidity of the sulfinic acid, which may influence the reaction rate.

Table 2: Hypothetical Relative Disproportionation Rates of Various Sulfinic Acids Under Acidic Conditions

| Sulfinic Acid | Structure | Expected Relative Rate | Reasoning |

| Methanesulfinic acid | CH₃SO₂H | Baseline | Reference alkyl sulfinic acid. |

| Benzenesulfinic acid | C₆H₅SO₂H | Moderate | Aryl group provides some electronic effects. |

| p-Toluenesulfinic acid | CH₃C₆H₄SO₂H | Slightly Slower than Benzenesulfinic acid | Electron-donating methyl group may slightly decrease acidity and rate. |

| This compound | HO₂S(CF₂)₄SO₂H | Faster | Strong electron-withdrawing effect of the perfluoroalkyl chain increases the acidity of the sulfinic acid groups. |

Derivatization Chemistry and Functionalization Strategies of Octafluorobutane 1,4 Disulfinic Acid

Conversion to Sulfonyl Chlorides and Related Halides

One common method for the synthesis of sulfonyl chlorides from sulfonic acids involves treatment with chlorosulfonic acid. orgsyn.orggoogle.com Another approach is the reaction with thionyl chloride, often in the presence of a catalyst. google.com For instance, the preparation of p-acetaminobenzenesulfonyl chloride is achieved by reacting acetanilide (B955) with chlorosulfonic acid. orgsyn.org The general reaction involves the substitution of the hydroxyl group of the sulfinic acid with a chlorine atom. Given the structure of octafluorobutane-1,4-disulfinic acid, it is anticipated that both sulfinic acid moieties would react to form octafluorobutane-1,4-disulfonyl chloride under appropriate conditions. The resulting disulfonyl chloride would be a highly reactive intermediate, suitable for subsequent nucleophilic substitution reactions.

Similarly, conversion to other sulfonyl halides, such as sulfonyl fluorides, is also a plausible derivatization pathway, which could be achieved using specialized fluorinating agents. These sulfonyl halide derivatives serve as important precursors for the synthesis of sulfonamides and sulfonate esters.

Formation of Sulfonate Salts and Anions

As a diacid, this compound readily undergoes neutralization reactions with bases to form the corresponding disulfonate salts. The reaction with a stoichiometric amount of a base, such as an alkali metal hydroxide (B78521) or an amine, would result in the deprotonation of the sulfinic acid groups to yield the octafluorobutane-1,4-disulfinate dianion.

An example of a related compound is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, which can be described as a 1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate. nih.govfishersci.ca This illustrates the ability of the sulfinate groups to form stable salts with organic cations. The formation of such salts can be advantageous for various applications, including their use as catalysts or as monomers in polymerization reactions where a salt form is preferred. The properties of the resulting salt, such as solubility and thermal stability, will be dependent on the nature of the cation.

The general reaction for the formation of a disodium (B8443419) salt is as follows:

HO(O)S-(CF₂)₄-S(O)OH + 2 NaOH → Na⁺⁻O(O)S-(CF₂)₄-S(O)O⁻Na⁺ + 2 H₂O

Synthesis of Sulfonamides and N-Alkylated Derivatives

The synthesis of sulfonamides from this compound would typically proceed via the corresponding disulfonyl chloride. The disulfonyl chloride can react with primary or secondary amines to form the desired disulfonamide. This reaction is a standard method for the formation of sulfonamides from sulfonyl halides. nih.govnih.gov The reaction of octafluorobutane-1,4-disulfonyl chloride with an excess of an amine (RNH₂) would be expected to yield the corresponding N,N'-dialkyl-octafluorobutane-1,4-disulfonamide.

An alternative route to perfluorooctanesulfonamide (B106127) involves the reaction of perfluorooctanesulfonyl fluoride (B91410) with ammonia (B1221849) or the reduction of perfluorooctanesulfonyl azide. nih.govnih.gov These methods could potentially be adapted for the synthesis of the diamide (B1670390) of this compound.

Further functionalization of the resulting disulfonamide can be achieved through N-alkylation. Perfluoroalkanesulfonamides can be alkylated with appropriate alcohols using methods such as the Mitsunobu reaction. nih.govnih.govresearchgate.net This allows for the introduction of a wide range of functional groups onto the nitrogen atom of the sulfonamide.

The Mitsunobu reaction is a versatile method for the alkylation of acidic pronucleophiles, including sulfonamides, with primary or secondary alcohols. wikipedia.orgmdpi.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of octafluorobutane-1,4-disulfonamide, a Mitsunobu reaction could be used to introduce alkyl groups onto the sulfonamide nitrogens. For instance, the reaction of N-ethyl perfluorooctanesulfonamide with methyl glycolate (B3277807) via a Mitsunobu reaction has been reported to yield the corresponding ester in good yield. nih.gov This demonstrates the feasibility of using this reaction for the N-alkylation of perfluorinated sulfonamides. A similar strategy could be employed to synthesize N,N'-dialkylated derivatives of octafluorobutane-1,4-disulfonamide, offering a pathway to a diverse range of functionalized molecules. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key feature of the Mitsunobu reaction. wikipedia.org

| Reagent | Role | Reference |

| Triphenylphosphine (PPh₃) | Activates the alcohol | wikipedia.org |

| Diethyl azodicarboxylate (DEAD) | Oxidizing agent | wikipedia.org |

| Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent | wikipedia.org |

Esterification and Other Oxygen-Functionalization Pathways

Esterification of this compound can be achieved through several synthetic routes. A common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comresearchgate.net While this method is typically used for carboxylic acids, analogous conditions can be applied to sulfonic acids. The reaction of this compound with an alcohol (ROH) in the presence of a strong acid catalyst would be expected to yield the corresponding disulfonate ester.

Another approach to sulfonate esters is through the reaction of the corresponding sulfonyl chloride with an alcohol. This is a widely used method for the synthesis of sulfonate esters. The reaction of octafluorobutane-1,4-disulfonyl chloride with an alcohol would provide the diester derivative. Additionally, perfluorinated sulfonic esters have been synthesized by treating sulfonate salts with trimethyl orthoformate. nih.gov

These esterification methods allow for the introduction of various organic moieties onto the sulfinic acid groups, thereby modifying the solubility, reactivity, and other physicochemical properties of the parent compound.

Incorporation into Polymeric Structures and Ionomers

This compound and its derivatives are valuable building blocks for the synthesis of fluorinated polymers and ionomers. core.ac.uk Perfluorinated sulfonic acid (PFSA) ionomers are a class of polymers known for their high proton conductivity and chemical stability, making them suitable for applications such as proton exchange membranes in fuel cells. researchgate.net

The incorporation of this compound into a polymer backbone can be achieved by first converting it into a suitable monomer. For example, the disulfonyl chloride derivative could be reacted with difunctional phenols to form poly(sulfonate ester)s, which can then be hydrolyzed to the corresponding poly(sulfonic acid). A similar strategy has been employed in the synthesis of sulfonated poly(arylene perfluorocyclobutane)s, where a sulfonate ester-containing bis(trifluorovinylether) precursor is polymerized and subsequently hydrolyzed. researchgate.net

The resulting polymers, containing the octafluorobutane-1,4-disulfonic acid moiety, would be expected to exhibit properties characteristic of perfluorinated ionomers, such as high thermal stability and ion-exchange capacity. The presence of two sulfonic acid groups per monomer unit would contribute to a high density of charge carriers within the polymer matrix, which is beneficial for applications requiring high ionic conductivity. The synthesis of fluorinated polymers often involves photo-induced polymerization of functionalized perfluoropolyalkylether oligomers. nih.govpdx.edu

| Polymer Type | Monomer Functional Group | Key Property |

| Perfluorinated Sulfonic Acid (PFSA) Ionomer | Sulfonic acid | High proton conductivity |

| Poly(sulfonate ester) | Sulfonyl chloride, phenol | Processability |

| Sulfonated Poly(arylene perfluorocyclobutane) | Trifluorovinylether, sulfonate ester | Thermal stability |

Strategies for Enhancing Analytical Detection through Derivatization

The analysis of perfluoroalkyl acids, including sulfinic acids, often requires derivatization to enhance their volatility for gas chromatography (GC) or to improve their ionization efficiency for mass spectrometry (MS). researchgate.netgcms.cz Derivatization is a key strategy to overcome the challenges associated with the direct analysis of these polar and non-volatile compounds. researchgate.netresearchgate.net

For GC analysis, the polar sulfinic acid groups of this compound can be converted to less polar and more volatile derivatives, such as esters or silyl (B83357) ethers. researchgate.net Alkylation and silylation are common derivatization techniques used for this purpose. researchgate.net For example, perfluorinated carboxylic acids have been successfully derivatized using diphenyl diazomethane (B1218177) for GC-MS analysis. nih.gov

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be employed to improve the ionization efficiency of the analyte. acs.org For instance, perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) has been derivatized with benzylamine (B48309) to enable its quantitative analysis by LC/MS. acs.org A similar strategy could be applied to the disulfonyl fluoride derivative of this compound. Another approach involves derivatizing perfluoroalkane sulfonyl fluorides to their corresponding sulfinic acids for enhanced detection. nih.gov The choice of derivatization reagent and method depends on the analytical technique being used and the specific properties of the analyte. mdpi.com

| Analytical Technique | Derivatization Goal | Example Reagent | Reference |

| Gas Chromatography (GC) | Increase volatility | Diphenyl diazomethane | nih.gov |

| Gas Chromatography (GC) | Increase volatility | Silylating agents (e.g., BSTFA) | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhance ionization | Benzylamine | acs.org |

Advanced Spectroscopic and Analytical Characterization of Octafluorobutane 1,4 Disulfinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of various NMR-active nuclei in Octafluorobutane-1,4-disulfinic acid (¹H, ¹³C, and ¹⁹F) allows for a multi-faceted approach to its characterization. While ³¹P is not present in this molecule, multi-nuclear NMR capabilities are crucial for a complete structural assignment.

A comprehensive NMR analysis of this compound would involve acquiring and correlating data from ¹H, ¹⁹F, and ¹³C NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the acidic protons of the two sulfinic acid (-SO₂H) groups. The chemical shift of these protons would be highly dependent on the solvent, concentration, and temperature, but would typically appear in the downfield region of the spectrum, often as a broad singlet due to chemical exchange.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for characterizing per- and polyfluoroalkyl substances (PFAS). researchgate.netdigitellinc.comrsc.org For the linear structure of this compound, two distinct fluorine environments are expected. The fluorine atoms on the carbons adjacent to the sulfinic acid groups (α-CF₂) would have a different chemical shift compared to the fluorine atoms on the internal carbons (β-CF₂). The spectrum would therefore be expected to show two multiplets, with coupling observed between the non-equivalent fluorine nuclei. The chemical shifts for fluoroalkanes are typically observed in a wide range, which aids in their identification. wikipedia.org

¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, the carbon signals are split by the fluorine atoms attached to them. magritek.comblogspot.com For this compound, two primary carbon signals would be anticipated. The carbons bonded to the sulfinic acid groups (α-carbons) would appear as a triplet due to coupling with the two attached fluorine atoms (¹JCF). The internal carbons (β-carbons) would also appear as a triplet. The strong electron-withdrawing effect of the fluorine atoms and the sulfinic acid groups would shift these carbon signals downfield. researchgate.netacdlabs.com

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |

| ¹H | Highly variable, downfield | Broad singlet | - |

| ¹⁹F (α-CF₂) | -110 to -130 | Triplet | ²JFF |

| ¹⁹F (β-CF₂) | -120 to -140 | Triplet | ²JFF, ³JFF |

| ¹³C (α-C) | 110 to 130 | Triplet | ¹JCF |

| ¹³C (β-C) | 105 to 125 | Triplet | ¹JCF |

| Note: These are hypothetical values based on typical ranges for similar functional groups. |

Solution-state NMR, as described above, is the standard method for determining the molecular structure of this compound. It provides detailed information about the connectivity and environment of the atoms in the molecule when dissolved in a suitable deuterated solvent.

Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique can provide insights into the molecular conformation, packing in the solid state, and intermolecular interactions. For instance, ¹⁹F and ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments could reveal differences in the crystalline packing and the presence of different polymorphs. While solution-state NMR averages out anisotropic interactions, solid-state NMR can measure them, providing a more detailed picture of the electronic environment around the nuclei in the solid phase.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. nih.govacs.org By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the target compound from other species with the same nominal mass. chromatographyonline.com For this compound (C₄H₂F₈S₂O₄), the expected exact mass for the deprotonated molecule [M-H]⁻ would be calculated and compared to the experimentally measured value.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M-H]⁻ | C₄HF₈S₂O₄ | 344.9160 |

| [M+Na]⁺ | C₄H₂F₈NaS₂O₄ | 368.9138 |

| Note: These values are calculated based on the most abundant isotopes. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of PFAS in various matrices due to its high sensitivity and selectivity. lcms.czmac-mod.comhalocolumns.com An LC-MS/MS method for this compound would involve separating the compound from a sample matrix using liquid chromatography, followed by ionization (typically electrospray ionization in negative mode, ESI-) and detection by the mass spectrometer.

In tandem MS (MS/MS), the precursor ion (e.g., the deprotonated molecule at m/z 344.9) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a highly specific analytical signature for the compound. The fragmentation of perfluoroalkyl substances often involves the loss of SO₂ and subsequent cleavage of the carbon-carbon bonds. well-labs.com

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| 344.9 | 280.9 | SO₂ |

| 344.9 | 181.0 | C₂F₄SO₂ |

| 280.9 | 181.0 | C₂F₄ |

| Note: These fragmentation pathways are hypothetical and based on known fragmentation patterns of similar compounds. |

Derivatization of the sulfinic acid groups could also be employed to enhance chromatographic separation or ionization efficiency if needed.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nist.govnih.govwikipedia.orgloc.govrsc.org DART-MS could be used for the rapid screening of surfaces or bulk materials for the presence of this compound. The sample would be exposed to a stream of excited gas (typically helium), which would desorb and ionize the analyte molecules. The resulting ions would then be detected by the mass spectrometer. DART is a soft ionization technique, so the resulting mass spectrum would likely show a prominent peak for the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule, depending on the ion mode used. This makes it a useful tool for rapid identification and screening purposes. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and functional groups. For this compound (HO(O)S-(CF₂)₄-S(O)OH), Infrared (IR) and Raman spectroscopy are powerful tools for identifying its key structural features, namely the perfluorinated carbon backbone and the terminal sulfinic acid groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The technique is particularly sensitive to polar bonds, making it ideal for identifying the C-F and S=O bonds in the target molecule. Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.orgwdfiles.com It relies on an evanescent wave that penetrates a small depth into the sample, making it an excellent method for obtaining high-quality spectra of dense or opaque materials. youtube.comyoutube.com

The FTIR spectrum of this compound is expected to be dominated by intense absorption bands corresponding to the C-F stretching vibrations of the perfluorinated backbone. These typically appear in the 1100-1300 cm⁻¹ region. researchgate.net The sulfinic acid groups (-S(O)OH) would also produce characteristic peaks. The S=O stretching vibration is expected to appear as a strong band, typically in the 1050-1150 cm⁻¹ range. The S-O and O-H stretching and bending vibrations would also be present, although the O-H stretch may be broad.

Table 1: Expected FTIR/FTIR-ATR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3000 (broad) | O-H stretch (sulfinic acid) | Medium |

| 1250 - 1100 | C-F₂ asymmetric & symmetric stretch | Very Strong |

| 1150 - 1050 | S=O stretch (sulfinic acid) | Strong |

| 900 - 800 | S-O stretch (sulfinic acid) | Medium |

| 800 - 700 | C-S stretch | Medium-Weak |

Data is illustrative and based on characteristic frequencies for perfluorinated compounds and sulfinic acids. researchgate.netmdpi.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy provides a distinct molecular fingerprint, with strong signals expected from the C-F and C-C bonds of the fluorocarbon chain. nih.gov

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1150 - 1050 | S=O stretch (sulfinic acid) | Medium-Strong |

| 800 - 700 | C-F₂ symmetric stretch | Strong |

| 800 - 700 | C-S stretch | Medium |

| 600 - 500 | CF₂ bending modes | Medium |

| 400 - 300 | C-C backbone stretch | Medium |

Data is illustrative and based on characteristic shifts for perfluorinated compounds. nih.govresearchgate.net

X-ray Based Spectroscopies

X-ray based techniques provide direct information about the elemental composition, chemical states, and electronic structure of a material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within a material. The spectrum is obtained by irradiating the material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS would confirm the presence of carbon, fluorine, oxygen, and sulfur. High-resolution spectra of each element's core level (C 1s, F 1s, O 1s, S 2p) would provide detailed information about the chemical environment. The C 1s spectrum would show a primary component at a high binding energy (~291-292 eV) characteristic of -CF₂- groups. The F 1s peak is typically sharp and located around 689-690 eV for fluoropolymers. researchgate.net The S 2p spectrum would be indicative of the +3 oxidation state of sulfur in the sulfinic acid group, expected around 166-168 eV. The O 1s spectrum would show components corresponding to the S=O and S-O-H environments. researchgate.netresearchgate.net

Table 3: Expected XPS Binding Energies for this compound

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | -C F₂- | ~291.5 |

| F 1s | C-F ₂ | ~689.7 |

| S 2p₃/₂ | R-S (O)OH | ~167.0 |

| O 1s | S=O | ~532.5 |

Data is illustrative and based on values for analogous compounds like Nafion and other fluorinated sulfonic acids. researchgate.netresearchgate.netthermofisher.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the local electronic structure and orientation of molecules. The technique involves tuning the X-ray energy to excite a core-level electron to an unoccupied state. The resulting absorption spectrum has features that are characteristic of the molecule's unoccupied molecular orbitals.

For a fluorinated compound, the fluorine K-edge NEXAFS spectrum is particularly informative. The primary feature in the spectrum of this compound would be a strong resonance peak corresponding to the excitation of a F 1s electron into the antibonding σ*(C-F) molecular orbital. researchgate.net The energy and shape of this peak are sensitive to the electronic environment of the C-F bonds. Studies on various perfluoroalkyl substances (PFAS) show characteristic spectral patterns at the fluorine K-edge that can depend on the chain length and functional groups. researchgate.netrsc.org

Table 4: Expected Fluorine K-edge NEXAFS Resonances for this compound

| Transition | Description | Expected Energy (eV) |

|---|---|---|

| F 1s → σ*(C-F) | Excitation to antibonding C-F orbital | ~688 - 692 |

Data is illustrative and based on published spectra for various perfluorinated compounds. researchgate.netresearchgate.netkobv.de

Hyperspectral and Multispectral Imaging Techniques in Fluorinated Compound Analysis

Hyperspectral and multispectral imaging are powerful non-destructive techniques that combine conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. purdue.edu A hyperspectral image is a three-dimensional dataset, or "hypercube," where two dimensions represent spatial coordinates and the third represents wavelength. This allows for the identification and mapping of the chemical composition across a surface. purdue.edubattelle.org

In the context of fluorinated compound analysis, these techniques can be used to visualize the distribution of this compound on a surface or within a matrix. For example, using an infrared hyperspectral camera, one could map the intensity of the strong C-F stretching vibration (~1200 cm⁻¹) across a sample. This would reveal the uniformity of a coating, identify areas of high or low concentration, or detect the presence of impurities. Similarly, coupling X-ray fluorescence (XRF) mapping with NEXAFS spectroscopy can provide element-specific visualization of fluorine on a surface, allowing for the subsequent analysis of its chemical state at specific "hotspots." rsc.orgrsc.org This approach is valuable for quality control, process monitoring, and environmental analysis where understanding the spatial distribution of fluorinated compounds is critical. battelle.orgrsc.org

Integration of Spectroscopic Data with Chemometric Approaches

The comprehensive characterization of complex fluorinated compounds such as this compound necessitates the integration of advanced spectroscopic techniques with powerful data analysis methods. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a suite of tools to unravel the intricate data generated by modern spectroscopic instrumentation. This section explores the synergistic application of spectroscopic data and chemometric approaches for a more profound understanding of the molecular structure and properties of this compound.

Detailed research findings on the direct application of chemometrics to the spectroscopic data of this compound are not widely available in publicly accessible literature. However, the principles of these techniques are broadly applicable to the analysis of complex fluorinated compounds. The following discussion is based on the established methodologies in the analysis of per- and polyfluoroalkyl substances (PFAS) and related organofluorine compounds.

The integration of spectroscopic data with chemometrics for the analysis of a compound like this compound would typically involve several key stages:

Data Acquisition: High-resolution spectroscopic data is collected from various instruments. For a fluorinated compound, this would primarily include Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique fingerprint of the molecule's structure and composition.

Data Preprocessing: The raw data from spectroscopic measurements often requires preprocessing to remove noise, correct for baseline drift, and align signals. Common preprocessing techniques include smoothing, normalization, and mean-centering. This step is crucial for ensuring the quality and comparability of the data before multivariate analysis.

Exploratory Data Analysis: Chemometric methods such as Principal Component Analysis (PCA) are employed for the initial exploration of the spectroscopic data. PCA can reduce the dimensionality of complex datasets, identifying patterns and correlations between different spectral features. For instance, in a study involving multiple batches or reaction conditions for the synthesis of this compound, PCA could reveal variations related to purity or the presence of isomers.

Quantitative Analysis: For quantitative applications, such as determining the concentration of this compound in a mixture or monitoring a reaction, regression models like Partial Least Squares (PLS) regression are invaluable. PLS can build a predictive model by correlating the spectroscopic data (e.g., ¹⁹F NMR spectra) with known concentrations of the analyte. The reliability of such models is assessed through validation techniques, including cross-validation and the use of independent test sets.

Classification and Pattern Recognition: In cases where samples need to be classified based on their spectroscopic profiles, methods like Soft Independent Modeling of Class Analogy (SIMCA) or Linear Discriminant Analysis (LDA) can be applied. For example, these techniques could be used to differentiate between this compound and other related fluorinated compounds based on their spectral fingerprints.

The application of these chemometric approaches to the spectroscopic data of this compound would enable a more robust and comprehensive analysis than what is achievable through the interpretation of individual spectra alone.

Interactive Data Tables

Due to the lack of specific experimental data for this compound in the available literature, the following tables are presented as illustrative examples of how such data would be structured for chemometric analysis. The values are hypothetical and serve to demonstrate the format of the data.

Table 1: Hypothetical ¹⁹F NMR Spectroscopic Data for Chemometric Analysis

| Sample ID | Chemical Shift (ppm) - CF₂α | Chemical Shift (ppm) - CF₂β | Integral - CF₂α | Integral - CF₂β |

| OFBDA-001 | -118.5 | -124.2 | 2.05 | 2.01 |

| OFBDA-002 | -118.6 | -124.3 | 2.03 | 1.99 |

| OFBDA-003 | -118.4 | -124.1 | 2.06 | 2.02 |

| OFBDA-004 | -118.5 | -124.2 | 2.04 | 2.00 |

| OFBDA-005 | -118.7 | -124.4 | 2.02 | 1.98 |

This table simulates typical ¹⁹F NMR data that could be used as input for PCA or PLS analysis to assess sample purity or structural integrity.

Table 2: Hypothetical Infrared Spectroscopy Peak Data for Pattern Recognition

| Sample ID | Peak Position (cm⁻¹) - S=O stretch | Peak Intensity - S=O stretch | Peak Position (cm⁻¹) - C-F stretch | Peak Intensity - C-F stretch |

| OFBDA-001 | 1210 | 0.85 | 1150 | 0.95 |

| OFBDA-002 | 1211 | 0.86 | 1151 | 0.94 |

| OFBDA-003 | 1209 | 0.84 | 1149 | 0.96 |

| OFBDA-004 | 1210 | 0.85 | 1150 | 0.95 |

| OFBDA-005 | 1212 | 0.87 | 1152 | 0.93 |

This table illustrates how IR peak characteristics could be digitized for use in classification algorithms to distinguish between different fluorinated compounds.

The integration of such structured data with chemometric software would allow researchers to extract meaningful patterns, build predictive models, and gain deeper insights into the chemical system under investigation. While specific research applying these methods to this compound is not currently available, the framework for such an analysis is well-established within the field of analytical chemistry.

Computational and Theoretical Studies on Octafluorobutane 1,4 Disulfinic Acid

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for octafluorobutane-1,4-disulfinic acid would focus on determining its most stable three-dimensional structure (geometry optimization) and electronic properties. Functionals such as B3LYP are commonly employed for perfluorinated substances, paired with basis sets like 6-31+G(d,p) to accurately model the electron distribution, particularly around the electronegative fluorine and sulfur atoms. nsf.gov

Key applications of DFT for this compound would include:

Geometric Optimization: Determining bond lengths, bond angles, and dihedral angles of the lowest energy conformer. The strong electron-withdrawing effect of the fluorine atoms significantly influences the geometry of the carbon backbone. nsf.gov

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra. This allows for the assignment of vibrational modes and can be used to confirm the structure of synthesized compounds.

Electronic Property Calculation: Determining dipole moment, polarizability, and the distribution of electronic charge within the molecule. This helps in understanding the molecule's polarity and its interaction with other molecules.

Below is a table of common DFT functionals and basis sets used in the study of fluorinated organic compounds.

Table 1: Illustrative DFT Functionals and Basis Sets for Fluorinated Compounds

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31+G(d,p) | Geometry optimization and frequency calculations. nsf.gov |

| M06-2X | 6-311++G(d,p) | High-accuracy energy calculations, non-covalent interactions. |

Ab-initio Methods for High-Accuracy Calculations

Ab-initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. nih.gov These methods are crucial for benchmarking and validating the results obtained from more computationally efficient DFT methods. nih.govnih.gov

For this compound, ab-initio calculations could be used to:

Provide high-accuracy reference energies for different molecular conformations.

Investigate reaction mechanisms, such as deprotonation, with a more rigorous treatment of electron correlation. nih.gov

Accurately model systems where DFT might be less reliable, such as in the study of excited states or complex intermolecular interactions. nih.gov

Due to their computational expense, these methods are often applied to smaller, representative fragments of the molecule to derive parameters for less demanding computational models. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, analysis would reveal:

The HOMO is likely localized on the sulfinic acid groups, specifically the lone pairs on the sulfur and oxygen atoms, making these sites susceptible to electrophilic attack.

The LUMO would be distributed along the C-S and S-O bonds, indicating these as potential sites for nucleophilic attack.

The large HOMO-LUMO energy gap, a characteristic feature of perfluorinated compounds, would signify high chemical stability. For comparison, the calculated HOMO-LUMO gap for perfluorooctane (B1214571) sulfonate (PFOS) is approximately 9.1 eV. researchgate.net

The table below presents hypothetical but chemically reasonable FMO energy values for this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -11.5 | Low electron-donating ability |

| LUMO | -2.0 | Low electron-accepting ability |

| HOMO-LUMO Gap | 9.5 | High kinetic stability, low reactivity |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach provides valuable insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvents or surfaces. nih.govdovepress.com

MD simulations would be employed to:

Explore Conformational Space: Identify the most stable conformers of the molecule in the gas phase and in solution. The flexibility of the C-C-C backbone and rotation around the C-S bonds would be key areas of investigation. nih.govsoton.ac.uk

Analyze Intermolecular Interactions: Simulate the behavior of the molecule in a solvent, typically water, to study solvation and the nature of hydrogen bonding between the sulfinic acid groups and water molecules. uchicago.edu The interactions between multiple this compound molecules could also be simulated to understand aggregation behavior. The primary forces governing these interactions would be electrostatic interactions and hydrogen bonding. nih.gov

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Conformation |

|---|---|---|

| F-C-C-F | Defines the twist of the perfluorocarbon backbone | Tends towards gauche (~165°) contributing to helicity. nsf.gov |

| C-C-C-S | Defines the orientation of the terminal functional group | Influenced by steric and electrostatic factors. |

Coarse-Graining Approaches for Large-Scale Simulations

While all-atom MD simulations provide high detail, they are computationally intensive and limited to relatively small systems and short timescales. Coarse-graining (CG) is a technique that simplifies the system by grouping several atoms into single "beads" or "superatoms." This reduction in degrees of freedom allows for the simulation of much larger systems (e.g., thousands of molecules) over longer timescales (microseconds or longer).

A CG model for this compound, though not currently published, would likely involve:

Representing each -CF₂- group in the backbone as a single non-polar bead.

Representing each terminal -SO₂H group as a distinct, polar bead.

This approach would be particularly useful for studying emergent properties that occur on a larger scale, such as:

Self-Assembly and Micelle Formation: Investigating how molecules aggregate in solution to form larger structures.

Interfacial Behavior: Simulating the behavior of the molecule at interfaces, such as the air-water or oil-water interface, which is crucial for understanding its potential surfactant properties.

The development of such CG models relies on parameterization against either experimental data or results from more detailed all-atom simulations to ensure the model accurately reproduces the system's thermodynamic properties.

Theoretical Predictions of Reactivity and Reaction Pathways

Due to a lack of direct computational studies focused specifically on this compound, theoretical predictions regarding its reactivity and reaction pathways are primarily extrapolated from research on structurally similar perfluorinated compounds, such as perfluoroalkyl sulfonic acids (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs). These studies provide a foundational understanding of the chemical behavior of highly fluorinated molecules.

Computational models suggest that the reactivity of such compounds is dominated by the strong carbon-fluorine (C-F) bonds and the influence of the polar functional groups. Theoretical studies on analogous compounds indicate that polyfluorinated substances are generally less reactive than their non-fluorinated counterparts. However, fluorination can in some cases increase reactivity. For instance, alpha-fluorination has been shown to weaken C-S bonds in sulfones, which in turn increases the reduction potential.

Reaction Barrier Determinations

Quantitative data on reaction barrier determinations for this compound is not available in the current body of scientific literature. However, computational studies on related perfluorinated acids provide insight into the energy barriers associated with their decomposition and reaction pathways. For example, the thermal decomposition of perfluorooctanesulfonic acid (PFOS) is predicted to proceed through the formation of an α-sultone intermediate. While specific energy values are highly dependent on the exact molecular structure and reaction conditions, these studies establish that significant energy input is generally required to break the C-F and C-C bonds characteristic of the perfluoroalkyl chain.

The following table summarizes hypothetical reaction barriers for key reaction types, based on data for analogous perfluorinated compounds. These values are illustrative and represent potential energy requirements for similar reaction pathways.

| Reaction Type | Hypothetical Reactant(s) | Potential Intermediate(s) | Estimated Activation Energy (kJ/mol) - Illustrative |

| Thermal Decomposition | This compound | Perfluorinated sultone-like structures | > 200 |

| Radical-Initiated Degradation | This compound + •OH/SO₄⁻• | Perfluoroalkyl radicals | 50 - 150 |

| Hydrolysis of Sulfinic Acid Group | This compound + H₂O | Perfluoroalkane + Sulfurous acid | > 100 (uncatalyzed) |

Note: The data in this table is hypothetical and extrapolated from studies on other perfluorinated compounds. It is intended for illustrative purposes only, pending specific experimental or computational studies on this compound.

Mechanistic Projections Based on Computational Data

Based on computational data for related per- and polyfluoroalkyl substances (PFAS), several mechanistic pathways can be projected for this compound.

One probable pathway involves the reaction with sulfate (B86663) radicals (SO₄⁻•). Studies on PFCAs and other perfluoroalkyl ether sulfonic acids have shown that sulfate radicals can initiate degradation, particularly under acidic conditions. The attack is often directed at the functional headgroup or specific moieties within the molecule. For a disulfinic acid, it is plausible that the sulfinic acid groups would be susceptible to oxidative attack, leading to chain-shortening reactions.

Another potential mechanism is initiated by hydroxyl radicals (•OH), a common pathway in advanced oxidation processes. While the C-F bond is generally resistant to hydroxyl radical attack, computational studies suggest that degradation can be initiated at the functional group, leading to a cascade of reactions that progressively shorten the perfluoroalkyl chain. For instance, the reaction of •OH with the headgroup of PFOA leads to the formation of a perfluorinated alcohol intermediate which is unstable and undergoes further degradation.

Modeling of Supramolecular Assembly and Aggregation Behavior

Specific modeling of the supramolecular assembly and aggregation behavior of this compound has not been extensively reported. However, the behavior of other fluorinated surfactants and dicarboxylic acids provides a strong basis for predicting its properties in solution. The presence of two polar sulfinic acid groups on a hydrophobic perfluorinated backbone suggests that this molecule will exhibit amphiphilic properties and a tendency to self-assemble.

Interactions in Aqueous and Non-Aqueous Environments

In aqueous environments, the hydrophobic octafluorobutane chain would drive the molecules to minimize contact with water, while the hydrophilic sulfinic acid groups would seek to remain solvated. This dual nature is the primary driver for supramolecular assembly. The strong electronegativity of the fluorine atoms creates a highly non-polar and rigid fluorocarbon chain that is both hydrophobic and lipophobic. This "mutual phobicity" can lead to unique aggregation behaviors.

In non-aqueous environments, the aggregation behavior would be highly dependent on the polarity of the solvent. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), aggregation of similar fluorinated compounds has been observed, driven by solvophobic interactions between the fluorocarbon chains and the solvent. In non-polar solvents, reverse micelle formation is a possibility, with the polar sulfinic acid groups forming a core shielded from the solvent by the perfluorinated chains.

Formation of Micelles and Other Assemblies

It is highly probable that this compound would form micelles in aqueous solutions above a certain critical micelle concentration (CMC). These micelles would likely consist of a core of the hydrophobic octafluorobutane chains, with the polar sulfinic acid head groups exposed to the aqueous phase. The presence of two head groups might lead to the formation of more complex structures, such as cylindrical micelles or vesicles, depending on concentration, temperature, and the presence of counterions.

Recent studies on other PFAS have shown that they may form aggregates rather than traditional micelles, with these aggregates growing in size with increasing concentration. This behavior is attributed to the unique properties of the perfluorinated chains. It is plausible that this compound could exhibit similar behavior, forming larger, potentially structured aggregates in solution. The formation of such assemblies can be influenced by changes in pH, which would affect the ionization state of the sulfinic acid groups.

The following table presents predicted parameters related to the micellization and aggregation of this compound, based on the behavior of analogous fluorinated surfactants.

| Parameter | Predicted Behavior/Value Range | Influencing Factors |

| Critical Micelle Concentration (CMC) | Expected to be in the millimolar (mM) range | Temperature, pH, Ionic Strength |

| Aggregation Number | Potentially large and variable, depending on conditions | Concentration, Temperature |

| Micelle/Aggregate Shape | Spherical, Ellipsoidal, or Cylindrical | Molecular Geometry, Packing Parameter |

| Thermodynamic Driving Force | Primarily entropy-driven due to the hydrophobic effect | Temperature |

Note: The data in this table is predictive and based on the known behavior of other perfluorinated surfactants. Experimental verification is required for this compound.

Research Applications and Potential As a Molecular Building Block

Role in Advanced Materials Science

Specific research detailing the role of Octafluorobutane-1,4-disulfinic acid as a precursor for proton-conducting polymer electrolyte membranes (PEMs) is not available in the reviewed literature. However, fluorinated sulfonic acid compounds, in general, are foundational to the functionality of PEMs, most notably in the form of perfluorosulfonic acid (PFSA) polymers like Nafion. These materials exhibit high proton conductivity and excellent chemical and thermal stability, which are critical properties for fuel cell applications. The strong acidity and water-retention capabilities of sulfonic acid groups facilitate the transport of protons across the membrane.

While direct studies on the incorporation of this compound into polymers are not found, its analogue, Octafluorobutane-1,4-disulfonic acid, is identified as a valuable building block in the synthesis of specialized fluorinated polymers. smolecule.com The presence of the perfluorinated butane (B89635) backbone imparts significant thermal stability and chemical resistance to the resulting polymer. smolecule.comsigmaaldrich.com The sulfonic acid groups provide functionality, allowing these polymers to be used in applications requiring high acidity and ion-exchange capabilities. smolecule.com

The integration of such fluorinated building blocks can modulate the physical and chemical properties of materials, including their stability, reactivity, and lipophilicity, with minimal steric disruption. sigmaaldrich.com

Table 1: Properties Imparted by Fluorinated Building Blocks to Polymers

| Property | Description |

|---|---|

| Chemical Resistance | The strong carbon-fluorine bonds along the octafluorobutane chain make the polymer backbone resistant to chemical attack. |

| Thermal Stability | Fluorinated polymers generally exhibit higher thermal stability compared to their non-fluorinated counterparts. sigmaaldrich.com |

| Acidity/Functionality | The terminal sulfonic acid groups provide strong acidic sites, making the polymers suitable for catalytic or ion-exchange applications. smolecule.com |

The molecular structure of Octafluorobutane-1,4-disulfonic acid, featuring a hydrophobic fluorocarbon tail (-(CF₂)₄-) and two hydrophilic sulfonic acid head groups (-SO₃H), makes it an effective surface-active agent, or surfactant. smolecule.com This amphiphilic nature allows it to reduce surface tension at interfaces. Due to its strong acidity and the stability of the fluorinated structure, it can be used in the formulation of industrial cleaning agents. smolecule.com

Surface-active agents function by adsorbing at interfaces, partitioning their hydrophilic part in an aqueous phase and their hydrophobic part in a non-aqueous or vapor phase. nih.gov Anionic surfactants, such as sulfonic acid salts, are widely used for their detergency and foaming properties. umcs.pl

Table 2: Characteristics of Sulfonic Acid-Based Fluorosurfactants

| Feature | Chemical Behavior |

|---|---|

| Amphiphilic Structure | Possesses distinct hydrophilic (sulfonic acid) and hydrophobic (fluorocarbon) regions. |

| Interfacial Adsorption | Molecules align at liquid-gas or liquid-liquid interfaces to lower surface tension. |

| Micelle Formation | Above a certain concentration (Critical Micelle Concentration), molecules can aggregate to form micelles in a solution. |

| High Acidity | The sulfonic acid groups are strongly acidic, which can be a functional advantage in certain formulations. smolecule.com |

Utilization in Organic Synthesis as a Synthetic Tool

There is no specific information available in the searched literature describing the use of this compound as a building block for fluoroallylic compounds. The synthesis of fluoroallylic compounds often involves specialized reagents, such as perfluoroallyl fluorosulfate (B1228806) (FAFS), which can undergo a variety of ionic and radical reactions to introduce the perfluoroallyl group. nih.govmdpi.com

Information regarding the specific use of this compound in catalytic applications could not be found. However, compounds with sulfonic acid groups are well-known for their use as strong acid catalysts in various organic reactions, such as esterification and alkylation. Their high acidity and thermal stability, particularly in perfluorinated forms, make them robust catalysts.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “this compound” or its application in the research areas outlined in your request.

Searches for this compound in the context of analytical derivatization, supramolecular chemistry, and indole-based nanocomposites did not yield any relevant results. The information necessary to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline could not be located.

Therefore, it is not possible to fulfill the request to generate an article on “this compound” with the specified content and structure.

Future Research Directions and Challenges in Perfluorinated Disulfinic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of Octafluorobutane-1,4-disulfinic acid is the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic routes to perfluoroalkanesulfinic acids often involve the reduction of the corresponding sulfonyl chlorides or the reaction of perfluoroalkyl iodides with sodium dithionite (B78146). researchgate.net For a difunctional compound like this compound, achieving high yields and purity can be particularly challenging due to the potential for side reactions and the difficulty in controlling the reactivity of both sulfinic acid moieties.

Future research should focus on:

Direct C-F to C-S(O)OH conversion: Exploring novel reagents and catalytic systems that can directly convert C-F bonds at the terminal positions of perfluoroalkanes to sulfinic acid groups would represent a significant advancement.

Electrochemical Synthesis: Investigating electrochemical methods for the synthesis of perfluorinated disulfinic acids could offer a greener alternative to traditional chemical reductants. acs.org Electrochemical approaches may provide better control over the reaction and reduce the generation of hazardous byproducts.

Flow Chemistry: The use of microfluidic reactors could enable safer and more efficient synthesis by allowing for precise control of reaction parameters and minimizing the handling of potentially unstable intermediates.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Foreseen Challenges |

| Reduction of Disulfonyl Chlorides | Utilizes readily available starting materials. | Requires strong reducing agents, potential for over-reduction. |

| Reaction with Dithionite | Milder reaction conditions compared to some reducing agents. | Potential for side product formation. |

| Direct C-F Functionalization | More atom-economical and potentially fewer steps. | Development of highly selective and active catalysts is required. |

| Electrochemical Methods | Green and sustainable, precise control over reaction. acs.org | Electrode passivation and optimization of reaction conditions. |

Elucidation of Complex Reaction Mechanisms

The reactivity of the sulfinic acid group is diverse, capable of undergoing oxidation, reduction, and disproportionation. In a molecule with two such groups, like this compound, the interplay between the two functional groups can lead to complex reaction pathways. A thorough understanding of these mechanisms is crucial for controlling the synthesis of derivatives and for predicting the compound's stability and behavior in various applications.

Key areas for future mechanistic studies include:

Oxidation and Reduction Pathways: Investigating the stepwise oxidation to the corresponding disulfonic acid or reduction to the dithiol. Understanding the intermediates and the factors that control the selectivity of these transformations is essential.

Disproportionation Reactions: Sulfinic acids are known to be unstable and can disproportionate. researchgate.net Studying the kinetics and thermodynamics of the disproportionation of this compound will be critical for its handling and storage.

Reactions with Nucleophiles and Electrophiles: Characterizing the reactivity of the sulfur center towards a range of electrophiles and nucleophiles will be fundamental to developing its synthetic utility.

Advanced Characterization of Intermediates and Products

The transient nature of many sulfinic acid derivatives and reaction intermediates necessitates the use of advanced analytical techniques for their characterization. The presence of fluorine adds another layer of complexity and opportunity for characterization.

Future research will require the application and development of:

In-situ Spectroscopic Techniques: Utilizing techniques such as in-situ NMR (¹⁹F and ¹H) and IR spectroscopy to monitor reactions in real-time and identify transient species.

Advanced Mass Spectrometry: Employing soft ionization techniques in mass spectrometry to characterize the parent molecule and its derivatives without fragmentation. nih.govnih.gov

X-ray Crystallography: Obtaining crystal structures of stable derivatives to unequivocally determine the molecular geometry and bonding characteristics.

| Analytical Technique | Information Gained | Challenges for Perfluorinated Disulfinic Acids |

| ¹⁹F NMR Spectroscopy | Information on the fluorine environment, structural elucidation. pfascentral.orgresearchgate.net | Complex coupling patterns, need for specialized reference compounds. |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns. nih.govnih.gov | Potential for in-source decomposition, difficulty in ionizing the parent acid. |

| IR and Raman Spectroscopy | Identification of functional groups (S=O, S-O-H). | Overlapping vibrational modes, need for computational support for assignments. cdnsciencepub.comarxiv.orgcore.ac.uk |

| X-ray Crystallography | Definitive molecular structure. | Difficulty in obtaining suitable single crystals of the unstable acid. |

Design of Tailored Derivatization Strategies

The development of robust derivatization strategies for this compound is crucial for both its analytical determination and its use as a building block in materials science. The bifunctional nature of the molecule allows for the synthesis of a variety of derivatives with tailored properties.

Future derivatization research should explore:

Conversion to Stable Esters and Amides: Developing efficient methods for the conversion of the disulfinic acid to its corresponding esters and amides to improve stability and facilitate handling. organic-chemistry.orgnih.gov

Formation of Mixed Disulfides: Investigating the controlled reaction with thiols to form mixed disulfides, which could have applications in dynamic covalent chemistry and self-healing materials.

Derivatization for Analytical Purposes: Creating derivatives that are more amenable to analysis by techniques such as gas chromatography, which often requires more volatile and stable compounds. acs.orgtandfonline.com

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry can play a pivotal role in accelerating the research and development of perfluorinated disulfinic acids. Predictive modeling can provide valuable insights into the structure, properties, and reactivity of these molecules, guiding experimental efforts.

Future computational studies should focus on:

Quantum Chemical Calculations: Using density functional theory (DFT) and other high-level computational methods to calculate molecular geometries, vibrational frequencies, and reaction energetics. core.ac.uknih.govacs.org

Molecular Dynamics Simulations: Simulating the behavior of this compound and its derivatives in different environments to understand their solvation, aggregation, and interaction with other molecules.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to predict the properties of new derivatives based on their molecular structure.

Exploration of New Material Applications

The unique combination of a perfluorinated backbone and two reactive sulfinic acid groups makes this compound a promising candidate for the development of advanced materials.

Potential application areas to be explored include:

Fluorinated Ionomers: Using the disulfinic acid as a monomer or cross-linking agent for the synthesis of novel fluorinated ionomers for applications in fuel cells, batteries, and membranes. esf.edumdpi.com The presence of two ionic groups could lead to materials with high ion-exchange capacity.

Specialty Surfactants: Investigating the surface-active properties of the disulfinic acid and its salts. nih.govsigmaaldrich.com The bifunctional nature may lead to unique aggregation behavior and performance in demanding applications.

Coatings and Surface Modifiers: Exploring the use of this compound to create highly durable and chemically resistant coatings with low surface energy.

Addressing Environmental Considerations in Synthesis Design (Green Chemistry)

The persistence and potential environmental impact of perfluorinated compounds are of significant concern. nih.govresearchgate.net A critical aspect of future research on this compound must be the integration of green chemistry principles throughout its lifecycle.

Key green chemistry challenges and research directions include:

Benign Solvents and Reagents: Developing synthetic routes that utilize environmentally benign solvents and reagents, minimizing the use of hazardous substances. digitellinc.comdntb.gov.ua

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, reducing waste generation.

Biodegradability: Investigating the environmental fate and potential for biodegradation of this compound and its derivatives. researchgate.netusgs.govmcgill.ca While the perfluorinated backbone is expected to be persistent, the sulfinic acid groups may offer a site for initial biological or abiotic degradation.

Q & A

Q. What experimental designs are suitable for investigating the compound’s degradation pathways under varying environmental conditions?

- Methodological Answer : Employ factorial designs to test interactions between pH, temperature, and UV exposure. Use LC-QTOF-MS to identify transient intermediates (e.g., sulfonate radicals) and quantify degradation rates. Include negative controls (e.g., dark conditions) and replicate experiments to account for environmental variability. For field studies, use nested sampling to address spatial clustering in soil or water matrices .

Q. How can computational modeling (e.g., QSAR, DFT) predict this compound’s reactivity and binding affinities in biological systems?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like electronegativity, bond dissociation energies, and solvent-accessible surface area. Validate predictions against experimental data (e.g., IC50 values from enzyme inhibition assays). For density functional theory (DFT), optimize geometries at the B3LYP/6-31G* level and calculate interaction energies with target proteins (e.g., peroxisome proliferator-activated receptors) .

Q. What statistical approaches address clustered data in longitudinal studies of the compound’s bioaccumulation?